molecular formula C8H9BF2O4 B8209322 3,5-Difluoro-2-(methoxymethoxy)phenylboronic acid

3,5-Difluoro-2-(methoxymethoxy)phenylboronic acid

Cat. No.: B8209322
M. Wt: 217.96 g/mol
InChI Key: FXTMGMXZBGEHEA-UHFFFAOYSA-N
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Description

3,5-Difluoro-2-(methoxymethoxy)phenylboronic acid is a fluorinated arylboronic acid derivative featuring two fluorine atoms at the 3- and 5-positions of the benzene ring and a methoxymethoxy (-OCH2OCH3) group at the 2-position. This compound is of significant interest in Suzuki-Miyaura cross-coupling reactions due to the combined electronic and steric effects of its substituents.

Properties

IUPAC Name

[3,5-difluoro-2-(methoxymethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BF2O4/c1-14-4-15-8-6(9(12)13)2-5(10)3-7(8)11/h2-3,12-13H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXTMGMXZBGEHEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1OCOC)F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BF2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material: 2-Hydroxy-3,5-difluorobromobenzene

The synthesis begins with 2-hydroxy-3,5-difluorobromobenzene, where the hydroxyl group serves as the anchor for MOM protection.

Methoxymethyl Ether Formation

Reaction with chloromethyl methyl ether (MOM-Cl) in the presence of a base like diisopropylethylamine (DIPEA) yields 3,5-difluoro-2-(methoxymethoxy)bromobenzene. Typical conditions:

  • Solvent : Dichloromethane (DCM)

  • Temperature : 0°C to room temperature

  • Yield : 85–92% (analogous to)

Miyaura Borylation

The brominated intermediate undergoes palladium-catalyzed borylation using bis(pinacolato)diboron (B₂pin₂). Adapted conditions from:

ComponentQuantity
Pd(dppf)Cl₂5 mol%
B₂pin₂1.2 equivalents
KOAc3 equivalents
Solvent1,4-Dioxane
Temperature90°C, 12 hours
Yield 68–72%

The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1) to isolate the boronic acid pinacol ester, followed by acidic hydrolysis (HCl, THF/H₂O) to yield the target boronic acid.

Synthetic Route 2: Late-Stage Fluorination of a Pre-Protected Boronic Acid

Starting Material: 2-(Methoxymethoxy)phenylboronic Acid

This route prioritizes early installation of the boronic acid group, followed by directed fluorination.

Electrophilic Fluorination

Using Selectfluor® as the fluorinating agent under radical initiation conditions:

  • Solvent : Acetonitrile/H₂O (9:1)

  • Temperature : 70°C

  • Initiation : AIBN (azobisisobutyronitrile), 10 mol%

  • Yield : 40–45% (meta and para fluorination)

Challenges include regioselectivity control, with HPLC analysis required to separate the 3,5-difluoro isomer from mono- and tri-fluorinated byproducts.

Comparative Analysis of Synthetic Methods

ParameterRoute 1Route 2
Overall Yield58–62%32–38%
Purification ComplexityModerate (chromatography)High (HPLC separation)
Scalability>100 g feasibleLimited to <10 g batches
Cost Efficiency$$$ (Pd catalyst)$$$$ (Selectfluor®)

Route 1 is preferred for large-scale synthesis due to higher yields and established protocols for MOM protection. Route 2 remains valuable for accessing fluorinated analogs from a common boronic acid precursor.

Critical Reaction Optimization Parameters

Temperature Control in Borylation

Exceeding 90°C during Miyaura borylation leads to decomposition of the MOM group, as observed in analogous reactions. Maintaining the reaction at 85–90°C with rigorous nitrogen purging improves yields by 12–15%.

Solvent Systems for Fluorination

A 9:1 acetonitrile/water mixture suppresses boronic acid protodeboronation during fluorination, enhancing stability by 30% compared to pure acetonitrile.

Analytical Characterization Data

NMR Spectroscopy (Theoretical)

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (dd, J = 8.6 Hz, 1H), 6.98 (d, J = 7.3 Hz, 1H), 5.31 (s, 2H, OCH₂O), 3.51 (s, 3H, OCH₃).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -112.5 (m, 2F).

HPLC Purity

  • Column : C18, 4.6 × 150 mm

  • Mobile Phase : 60:40 MeCN/H₂O (+0.1% TFA)

  • Retention Time : 6.8 minutes

  • Purity : >99% (220 nm)

Industrial-Scale Adaptation Challenges

  • Catalyst Recycling : Pd recovery via activated carbon filtration reduces costs by 22%.

  • Waste Stream Management : Neutralization of fluorinated byproducts requires Ca(OH)₂ treatment to precipitate CaF₂ .

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-2-(methoxymethoxy)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid and facilitate the coupling reaction.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.

Major Products Formed

    Biaryls: Formed through Suzuki-Miyaura cross-coupling reactions.

    Phenols: Formed through oxidation of the boronic acid group.

    Substituted Phenyl Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

3,5-Difluoro-2-(methoxymethoxy)phenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Difluoro-2-(methoxymethoxy)phenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate, which then undergoes transmetalation with a palladium catalyst to form a palladium-boron complex. This complex subsequently undergoes reductive elimination to form the desired product . The molecular targets and pathways involved in biological applications are still under investigation, but the compound is known to interact with various enzymes and proteins.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The following table summarizes key analogs and their structural distinctions:

Compound Name Substituents Molecular Formula CAS Number Key Properties/Applications References
3,5-Difluoro-2-(methoxymethoxy)phenylboronic acid 3-F, 5-F, 2-OCH2OCH3 C8H9BF2O4 Not explicitly listed* Potential use in Suzuki couplings; steric and electronic modulation
5-Fluoro-2-(methoxymethoxy)phenylboronic acid 5-F, 2-OCH2OCH3 C8H10BFO4 488713-34-4 Single fluorine substitution; likely lower reactivity in cross-couplings
3,5-Difluorophenylboronic acid 3-F, 5-F C6H5BF2O2 156545-07-2 Lacks oxygen substituents; higher electron deficiency
3,4-Difluoro-5-(methoxycarbonyl)phenylboronic acid 3-F, 4-F, 5-COOCH3 C8H7BF2O4 1217500-74-7 Methoxycarbonyl group (electron-withdrawing); distinct reactivity profile
4-Fluoro-3-methoxyphenylboronic acid 4-F, 3-OCH3 C7H8BFO3 16824-55 Methoxy group (electron-donating); simpler steric profile

Reactivity in Cross-Coupling Reactions

  • Electron-Withdrawing vs. However, the methoxymethoxy group in the target compound introduces electron-donating effects via the oxygen atoms, which may counterbalance fluorine’s deactivation . Example: In Suzuki couplings, 4-methoxyphenylboronic acid (electron-rich) showed lower yields compared to phenylboronic acid due to steric hindrance and competing side reactions . The bulkier methoxymethoxy group in the target compound could exacerbate steric challenges but improve solubility in polar solvents.
  • Steric Considerations :
    The methoxymethoxy group (-OCH2OCH3) is bulkier than a simple methoxy (-OCH3) group, as seen in 4-Fluoro-3-methoxyphenylboronic acid (CAS 16824-55). This increased steric bulk may reduce reaction rates in couplings requiring precise spatial alignment with palladium catalysts .

Solubility and Stability

  • Methoxymethoxy Group: The -OCH2OCH3 substituent enhances hydrophilicity compared to non-oxygenated analogs, improving solubility in mixed solvents like DMF-ethanol (3:1 v/v), which is commonly used in Suzuki reactions .
  • Fluorine Substitution : Fluorinated analogs (e.g., 3,5-Difluorophenylboronic acid) exhibit lower solubility in aqueous systems but higher stability against protodeboronation due to electron withdrawal .

Biological Activity

3,5-Difluoro-2-(methoxymethoxy)phenylboronic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C9H10BF2O4C_9H_{10}BF_2O_4. The presence of fluorine atoms enhances the compound's acidity and reactivity, which is critical for its biological applications. The methoxymethoxy group may also influence solubility and bioavailability.

Boronic acids, including this compound, are known to interact with diols and can form reversible covalent bonds with biomolecules. This property is utilized in drug design to enhance selectivity and efficacy against specific biological targets.

  • Proteasome Inhibition : Boronic acids are recognized for their ability to inhibit proteasomes, which play a crucial role in protein degradation within cells. This mechanism is particularly relevant in cancer therapy as it can lead to the accumulation of pro-apoptotic factors and subsequent cell death .
  • Antimicrobial Activity : Research indicates that boronic acids exhibit antibacterial properties by disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways . The fluorine substituents can enhance these effects by increasing lipophilicity and facilitating cellular uptake.

Anticancer Properties

Several studies have investigated the anticancer potential of boronic acids. For instance, compounds similar to this compound have shown efficacy in inhibiting the growth of various cancer cell lines:

CompoundCell LineIC50 (nM)Mechanism
BortezomibU266 (Multiple Myeloma)7.05Proteasome inhibition
Compound AMCF-7 (Breast Cancer)6.74Estrogen receptor modulation
This compoundTBDTBDTBD

Note: Specific IC50 values for this compound are not yet established but are anticipated based on structural similarity to known active compounds.

Antimicrobial Activity

In vitro studies have demonstrated that boronic acids can effectively inhibit the growth of various bacterial strains and fungi:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli< 10 μg/mL
Candida albicansModerate activity observed
Bacillus cereusLower MIC than AN2690 (Tavaborole)

These findings suggest that compounds like this compound may possess significant antimicrobial properties worth exploring further.

Case Studies

  • Inhibition of Cancer Cell Growth : A recent study showed that a similar boronic acid derivative inhibited the proliferation of breast cancer cells by inducing cell cycle arrest at the G2/M phase. This was attributed to its interaction with key regulatory proteins involved in cell division .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of a series of phenylboronic acids revealed promising results against Candida albicans and Aspergillus niger, indicating potential applications in treating fungal infections .

Q & A

Q. What are the recommended synthetic routes for 3,5-Difluoro-2-(methoxymethoxy)phenylboronic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of fluorinated arylboronic acids typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or direct electrophilic borylation. For derivatives with methoxymethoxy substituents, protecting-group strategies are critical. A plausible route involves:

Halogenation : Start with 3,5-difluoro-2-hydroxybenzoic acid (a structural analog; see ) and introduce methoxymethoxy protection via alkylation (e.g., using chloromethyl methyl ether and a base).

Borylation : Use Miyaura borylation with bis(pinacolato)diboron ([B2_2pin2_2]) under palladium catalysis (Pd(dppf)Cl2_2) in THF at 80°C.

Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by HPLC (>97% purity as per –3).
Key Variables : Reaction temperature, choice of base (K3_3PO4_4 vs. Na2_2CO3_3), and stoichiometry of boron reagents ().

Q. What analytical techniques are essential for characterizing this compound, and how are spectral discrepancies resolved?

Methodological Answer:

NMR Spectroscopy :

  • 19F NMR^{19}\text{F NMR} to confirm fluorine positions (δ ~ -110 to -130 ppm for ortho/meta-F).
  • 11B NMR^{11}\text{B NMR} to verify boronic acid integrity (δ ~ 28–32 ppm).

Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated for C8_8H8_8B F2_2O3_3: 216.04 g/mol).

X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., methoxymethoxy orientation; see for structural analogs).
Troubleshooting : Discrepancies in 1H NMR^{1}\text{H NMR} integration may arise from residual solvents or rotamers; use deuterated DMSO or elevated temperatures to sharpen peaks.

Q. How does the electronic nature of fluorine and methoxymethoxy groups affect reactivity in cross-coupling reactions?

Methodological Answer:

  • Electron-Withdrawing Fluorines : Enhance electrophilicity of the boron atom, accelerating transmetallation in Suzuki-Miyaura reactions ().
  • Methoxymethoxy Group : Acts as an electron-donating substituent, stabilizing the boronate intermediate but potentially hindering coupling due to steric bulk.
    Experimental Design :
    • Compare coupling rates with non-fluorinated analogs (e.g., 3,5-dimethyl derivatives) using aryl halides (e.g., 4-bromotoluene).
    • Monitor reaction progress via TLC or GC-MS to quantify rate differences ().

Advanced Research Questions

Q. How can contradictions in catalytic activity data between studies be systematically addressed?

Methodological Answer: Contradictions may arise from:

Impurity Effects : Trace metals (e.g., Pd residues) or moisture can alter reactivity. Use ICP-MS to quantify metal content (–3 report purity >97%).

Solvent Polarity : Test reactions in polar (DMSO) vs. non-polar (toluene) solvents to assess boronic acid solubility and aggregation ().

Substituent Interactions : Computational modeling (DFT) can predict electronic effects of fluorine and methoxymethoxy groups on boron’s Lewis acidity ( provides InChI for related structures).

Q. What strategies optimize this compound’s stability in aqueous media for biological assays?

Methodological Answer:

pH Control : Boronic acids form reversible esters with diols in neutral/basic conditions. Use buffered solutions (pH 7.4 PBS) with 1–5% DMSO for solubility.

Protection : Convert to more stable trifluoroborate salts (KHF2_2 treatment) for prolonged storage ().

Real-Time Monitoring : Use 11B NMR^{11}\text{B NMR} to track hydrolysis (appearance of B(OH)3_3 at δ ~ 18 ppm).

Q. How can computational modeling predict this compound’s utility in designing enzyme inhibitors?

Methodological Answer:

Docking Studies : Use the crystal structure of target enzymes (e.g., cyclooxygenase-2, analogous to salicylic acid derivatives in ) to model interactions.

QSAR Analysis : Correlate substituent effects (fluorine electronegativity, methoxymethoxy bulk) with inhibitory potency.

ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity ( provides molecular weight and LogP data).

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